2-Chloro-3,4-dimethylphenol

Description

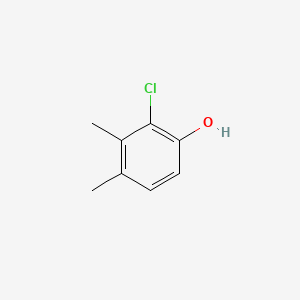

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAXBLCSZPWRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289522 | |

| Record name | 2-Chloro-3,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10283-15-5 | |

| Record name | 2-Chloro-3,4-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,4-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3,4-dimethylphenol (CAS number 10283-15-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-dimethylphenol, also known as 2-chloro-3,4-xylenol, is a halogenated phenolic compound. As a member of the chlorinated phenol family, it is of significant interest due to the biological and chemical activities conferred by its substituted aromatic ring. The hydroxyl group, chlorine atom, and two methyl groups on the benzene ring create a unique electronic and steric environment, influencing its reactivity, potential applications, and toxicological profile.

Chlorinated phenols, as a class, are recognized for their broad-spectrum antimicrobial properties and are utilized as intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The specific substitution pattern of 2-Chloro-3,4-dimethylphenol suggests its potential utility in areas where controlled reactivity and specific biological interactions are required. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and safety considerations to support research and development activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2-Chloro-3,4-dimethylphenol is not extensively available in the public domain, a combination of computed data and comparison with its isomers provides valuable insights.

Table 1: Physicochemical Properties of 2-Chloro-3,4-dimethylphenol and Related Isomers

| Property | 2-Chloro-3,4-dimethylphenol (CAS: 10283-15-5) | 3,4-Dimethylphenol (CAS: 95-65-8) | 4-Chloro-3,5-dimethylphenol (PCMX) (CAS: 88-04-0) |

| Molecular Formula | C₈H₉ClO[3] | C₈H₁₀O[4] | C₈H₉ClO[5] |

| Molecular Weight | 156.61 g/mol [3] | 122.17 g/mol [4] | 156.61 g/mol [5] |

| Melting Point | Data not available | 64-68 °C[4] | 112-116 °C[5] |

| Boiling Point | Data not available | 227 °C[6] | 246 °C[5] |

| Water Solubility | Predicted to be low | Slightly soluble[4] | 0.03 g/100 mL at 15 °C[7] |

| logP (Octanol/Water Partition Coefficient) | 2.9 (Computed)[3] | 2.23[4] | 3.27[5] |

Note: The absence of experimentally determined melting and boiling points for 2-Chloro-3,4-dimethylphenol in the available literature necessitates reliance on computational predictions and comparisons with structurally similar compounds.

The computed logP value of 2.9 suggests that 2-Chloro-3,4-dimethylphenol is a lipophilic compound, indicating a preference for non-polar environments.[3] This has implications for its solubility in organic solvents and its potential to interact with biological membranes.

Synthesis and Reactivity

The synthesis of 2-Chloro-3,4-dimethylphenol typically involves the electrophilic chlorination of 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in determining the regioselectivity of the chlorination reaction.

Figure 1: General synthetic pathway for 2-Chloro-3,4-dimethylphenol.

Experimental Protocol: Hypothetical Synthesis of 2-Chloro-3,4-dimethylphenol

Disclaimer: This is a hypothetical protocol based on general methods for the chlorination of phenols. It should be optimized and validated in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Chlorination: While stirring the solution at room temperature, add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0-1.2 equivalents) dropwise from the dropping funnel.[8] The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain a controlled temperature. Alternatively, N-chlorosuccinimide (NCS) in the presence of a catalyst can be used for a milder chlorination.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2-Chloro-3,4-dimethylphenol.

The reactivity of 2-Chloro-3,4-dimethylphenol is characteristic of a substituted phenol. The hydroxyl group can be deprotonated to form a phenoxide, which can then participate in nucleophilic substitution reactions. The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming electrophile.

Potential Applications

While specific applications for 2-Chloro-3,4-dimethylphenol are not extensively documented, its structural similarity to other commercially important chlorinated xylenols suggests its potential utility in several fields.

-

Antimicrobial Agent: The closely related isomer, 4-chloro-3,5-dimethylphenol (PCMX), is a widely used antiseptic and disinfectant found in antibacterial soaps, wound cleansing solutions, and household cleaners.[7][10][11] It is plausible that 2-Chloro-3,4-dimethylphenol exhibits similar antimicrobial properties and could be investigated for use in personal care products, disinfectants, and preservatives.[12][13][14]

-

Chemical Intermediate: Substituted phenols are valuable building blocks in organic synthesis. 2-Chloro-3,4-dimethylphenol could serve as a precursor for the synthesis of more complex molecules with applications in the pharmaceutical, agrochemical, and dye industries.[1][2] The presence of multiple functional groups allows for a variety of chemical transformations.

-

Material Science: Phenolic compounds are used in the production of polymers and resins. The specific substitution pattern of 2-Chloro-3,4-dimethylphenol could be exploited to synthesize polymers with tailored properties.

Analytical Methodology

The analysis of 2-Chloro-3,4-dimethylphenol can be achieved using standard chromatographic techniques.

Figure 2: General workflow for the analytical determination of 2-Chloro-3,4-dimethylphenol.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and semi-volatile compounds like 2-Chloro-3,4-dimethylphenol.

-

Protocol Outline: GC-FID/MS Analysis

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). For complex matrices, a prior extraction and clean-up step may be necessary.[15]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector at a temperature of ~250 °C.

-

Oven Program: A temperature gradient program, for example, starting at 80 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Detection:

-

Flame Ionization Detector (FID): For quantitative analysis.

-

Mass Spectrometry (MS): For confirmation of identity based on the mass spectrum.

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is an alternative method, particularly for less volatile compounds or when derivatization is to be avoided.

-

Protocol Outline: HPLC-UV/DAD Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase. Filtration through a 0.45 µm filter is recommended.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with or without a small amount of acid, e.g., 0.1% formic acid).

-

Flow Rate: Typically 1 mL/min.

-

Detector: UV or Diode Array Detector (DAD) set at the wavelength of maximum absorbance for 2-Chloro-3,4-dimethylphenol.[16]

-

-

Safety and Handling

As a chlorinated phenol, 2-Chloro-3,4-dimethylphenol should be handled with appropriate safety precautions.

GHS Hazard Classification

Toxicological Profile

While specific toxicological data for 2-Chloro-3,4-dimethylphenol is limited, the general toxicity of chlorinated phenols is well-documented. They can be absorbed through the skin, by inhalation, and by ingestion.[17][18] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[17] Chronic exposure to some chlorinated phenols has been linked to liver and kidney damage.[18]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If airborne concentrations are high, a respirator may be necessary.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-Chloro-3,4-dimethylphenol is a halogenated aromatic compound with significant potential for application in various fields, particularly as an antimicrobial agent and a chemical intermediate. While a comprehensive set of experimentally determined physical properties is not yet available, computational data and comparisons with its isomers provide a solid foundation for its study. The synthesis of this compound can be achieved through established methods of electrophilic aromatic substitution, and its analysis can be performed using standard chromatographic techniques. Due to its classification as a corrosive substance, strict adherence to safety protocols is essential when handling this compound. Further research into the specific properties and applications of 2-Chloro-3,4-dimethylphenol is warranted to fully realize its potential in scientific and industrial settings.

References

-

Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019). Medical & Analytical Chemistry International Journal. [Link]

-

Chlorophenols. (2008). Canada.ca. [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2016). International Journal of Environmental Research and Public Health. [Link]

-

Toxicological Profile for Chlorophenols. (1999). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

- Renner, G., & Mücke, W. (1986). Chlorinated phenols: occurrence, toxicity, metabolism, and environmental impact.

-

Chloroxylenol. PharmaCompass. [Link]

-

Chloroxylenol. Wikipedia. [Link]

-

Chloroxylenol. Grokipedia. [Link]

-

2-Chloro-3,4-dimethylphenol. PubChem. [Link]

-

Chloroxylenol. AERU, University of Hertfordshire. [Link]

-

Chloroxylenol. Cosmetics Info. [Link]

-

Analytical Methods. Ministry of the Environment, Japan. [Link]

-

Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

- Preparation method of parachlorometaxylenol.

-

Determination of methyl-, nitro- and chlorophenols in river water. Agilent. [Link]

-

4-Chloro-3,5-dimethylphenol. PubChem. [Link]

-

3,4-Dimethylphenol. PubChem. [Link]

- Method for the preparation of xylenol.

- Preparation method of chloroxylenol.

-

How to make 4-chloro xylenol from xylenol? ResearchGate. [Link]

-

3,4-Xylenol. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3,4-dimethylphenol | C8H9ClO | CID 247338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Xylenol - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]

- 10. Cloroxilenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

- 13. echemi.com [echemi.com]

- 14. Page loading... [wap.guidechem.com]

- 15. env.go.jp [env.go.jp]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Chlorophenols - Canada.ca [canada.ca]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 2-Chloro-3,4-dimethylphenol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-dimethylphenol is a halogenated aromatic organic compound belonging to the family of chlorinated phenols.[1] Its structure, featuring a phenol ring substituted with a chlorine atom and two methyl groups, makes it a subject of interest in various chemical and pharmaceutical research areas. The presence of the chlorine atom, in particular, can significantly influence the molecule's physicochemical properties and biological activity, a characteristic often leveraged in drug design to enhance efficacy and metabolic stability.[2][3][4] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Chloro-3,4-dimethylphenol, a plausible synthetic route, and a discussion of its potential applications in the context of medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Chloro-3,4-dimethylphenol is fundamental to its application in research and synthesis. While experimental data for this specific isomer is limited, a combination of publicly available data and computational predictions provides a solid foundation for its characterization.

Table 1: Physical and Chemical Properties of 2-Chloro-3,4-dimethylphenol

| Property | Value | Source |

| IUPAC Name | 2-chloro-3,4-dimethylphenol | [1] |

| Synonyms | 3,4-Dimethyl-2-chlorophenol, 2-Chloro-3,4-xylenol | [1] |

| CAS Number | 10283-15-5 | [1] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Melting Point | Not available (predicted) | |

| Boiling Point | Not available (predicted) | |

| Solubility | Predicted to be soluble in organic solvents. | [5] |

| pKa (acidic) | Not available (predicted) | |

| XLogP3 | 2.9 | [1] |

The lipophilicity, indicated by a predicted XLogP3 value of 2.9, suggests that 2-Chloro-3,4-dimethylphenol has a moderate affinity for nonpolar environments, a property that can influence its membrane permeability and potential for bioaccumulation.[1]

Chemical Reactivity and Spectroscopic Profile

The chemical behavior of 2-Chloro-3,4-dimethylphenol is dictated by the interplay of its hydroxyl, chloro, and methyl substituents on the aromatic ring. The hydroxyl group imparts acidic properties and is a site for derivatization, such as etherification or esterification. The chlorine and methyl groups, through their electronic and steric effects, influence the reactivity of the aromatic ring towards electrophilic substitution.

Spectroscopic Data (Predicted)

Due to the scarcity of published experimental spectra for 2-Chloro-3,4-dimethylphenol, predictive models are employed to provide an expected spectroscopic profile, which is crucial for its identification and characterization in a laboratory setting.[3][6][7][8][9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and hydroxyl groups. The two methyl groups, being in different chemical environments, should appear as two separate singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. Online prediction tools can provide estimated chemical shifts for each carbon atom.[7][9][11]

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations of the aromatic ring, and a C-Cl stretching vibration.

-

MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 156 and an M+2 peak at m/z 158 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[12][13] Common fragmentation patterns for chlorophenols include the loss of a chlorine atom, a methyl group, or a CO molecule.[13][14][15]

Synthesis of 2-Chloro-3,4-dimethylphenol

The synthesis of 2-Chloro-3,4-dimethylphenol can be achieved through the regioselective chlorination of 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in determining the position of chlorination. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing.

The following is a proposed experimental protocol for the synthesis of 2-Chloro-3,4-dimethylphenol. This procedure is based on established methods for the chlorination of phenols and may require optimization for this specific substrate.[16][17][18]

Experimental Protocol: Regioselective Chlorination of 3,4-Dimethylphenol

Objective: To synthesize 2-Chloro-3,4-dimethylphenol via electrophilic aromatic substitution of 3,4-dimethylphenol with sulfuryl chloride.

Materials:

-

3,4-Dimethylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dimethylphenol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1 equivalent) in anhydrous dichloromethane to the stirred solution of 3,4-dimethylphenol via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate 2-Chloro-3,4-dimethylphenol.

Causality Behind Experimental Choices:

-

The use of sulfuryl chloride as the chlorinating agent provides a more controlled reaction compared to chlorine gas.

-

Dichloromethane is a common inert solvent for this type of reaction.

-

The reaction is performed at 0 °C to control the exothermicity and improve the regioselectivity of the chlorination.

-

The workup with sodium bicarbonate is essential to neutralize the acidic byproducts (HCl and H₂SO₄).

Caption: Synthesis of 2-Chloro-3,4-dimethylphenol via regioselective chlorination.

Potential Applications in Drug Development and Research

While specific applications of 2-Chloro-3,4-dimethylphenol in drug development are not extensively documented, the broader class of chlorinated phenols has significant relevance in medicinal chemistry.[2][19] The introduction of a chlorine atom into a phenolic scaffold can modulate several key properties of a molecule, including:

-

Enhanced Biological Activity: The chloro group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

-

Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.

-

Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Given these principles, 2-Chloro-3,4-dimethylphenol can be considered a valuable building block for the synthesis of novel bioactive compounds. Its structure could serve as a scaffold for the development of new therapeutic agents in areas where chlorinated phenols have shown promise, such as antimicrobial and antiseptic agents.[5][18] Further research into the biological activities of 2-Chloro-3,4-dimethylphenol and its derivatives is warranted to explore its full potential in drug discovery.

Safety and Handling

2-Chloro-3,4-dimethylphenol is classified as a corrosive substance and is expected to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-3,4-dimethylphenol is a halogenated phenol with potential applications in chemical synthesis and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential relevance. While experimental data for this specific isomer is limited, the information presented here serves as a valuable resource for researchers and scientists interested in exploring the chemistry and biological activity of this compound. Further investigation is encouraged to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

-

Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2013). PubMed. [Link]

-

Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. (n.d.). Wiley Online Library. [Link]

-

2-Chloro-3,4-dimethylphenol. (n.d.). PubChem. [Link]

-

Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF. (2025). ResearchGate. [Link]

-

Chlorophenol. (n.d.). Wikipedia. [Link]

-

Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. (a) 4-Bromo-2- chlorophenol, (b) Chlorpyrifos (c) Profenofos … (n.d.). ResearchGate. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. [Link]

-

A review of chlorinated phenols. (n.d.). PubMed. [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. [Link]

-

NMR Predictor. (n.d.). ChemAxon Docs. [Link]

-

Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives | Request PDF. (n.d.). ResearchGate. [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository. [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032151). (n.d.). Human Metabolome Database. [Link]

-

(PDF) Commercially Important Chlorinated Phenols. (2021). ResearchGate. [Link]

-

Commercially Important Chlorinated Phenols. (n.d.). Encyclopedia.pub. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). PubMed Central. [Link]

-

Ambient Water Quality Criteria for 2,4-dimethylphenol. (n.d.). EPA. [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2. [Link]

-

Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (n.d.). NIH. [Link]

-

31a: Predicting C-NMR spectra from molecular structure. (2021). YouTube. [Link]

-

3,4-dimethylphenol. (2025). ChemSynthesis. [Link]

-

Regioselective para-chlorination of activated aromatic compounds. (n.d.). ACS Publications. [Link]

-

3,4-Dimethylphenol. (n.d.). PubChem. [Link]

-

3,4-xylenol 3,4-dimethylphenol. (n.d.). The Good Scents Company. [Link]

-

2,4-Dimethylphenol. (n.d.). PubChem. [Link]

-

(PDF) Absolute p K a Determinations for Substituted Phenols. (2025). ResearchGate. [Link]

-

244 4-Chloro-2.6-dimethylphenol Arah. Bioahem. Biophys. 1955,54(1),55-71. (n.d.). NIST. [Link]

-

Phenol, 3,4-dimethyl-. (n.d.). NIST WebBook. [Link]

-

Phenol, 2,4-dimethyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. 2-Chloro-3,4-dimethylphenol | C8H9ClO | CID 247338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Visualizer loader [nmrdb.org]

- 4. 2-CHLORO-3,4-DIMETHYLPHENOL | 10283-15-5 [chemicalbook.com]

- 5. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. CASPRE [caspre.ca]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. Visualizer loader [nmrdb.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. itqb.unl.pt [itqb.unl.pt]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-3,4-dimethylphenol

Abstract: This technical guide provides a comprehensive analysis of 2-Chloro-3,4-dimethylphenol, a substituted phenolic compound of interest to researchers in synthetic chemistry and drug development. This document delineates its molecular structure, chemical formula, and physicochemical properties. Furthermore, it explores predictive spectroscopic signatures, a plausible synthetic pathway with a detailed experimental protocol, potential applications, and critical safety and handling information. The guide is structured to deliver not just data, but also expert insights into the causal relationships between the molecule's structure and its chemical behavior, ensuring a thorough understanding for scientific professionals.

Chemical Identity and Nomenclature

2-Chloro-3,4-dimethylphenol is an aromatic organic compound. Its identity is precisely defined by several key identifiers that are crucial for regulatory compliance, procurement, and literature searches. The base structure is a phenol ring substituted with one chlorine atom and two methyl groups. The numbering of the phenol ring begins with the hydroxyl group at position 1, leading to the IUPAC name 2-chloro-3,4-dimethylphenol.[1] This compound is also sometimes referred to by its semi-systematic name, 6-chloro-3,4-xylenol, which derives from the common name for dimethylphenol, "xylenol".

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-3,4-dimethylphenol | PubChem[1] |

| CAS Number | 10283-15-5 | PubChem[1] |

| Molecular Formula | C₈H₉ClO | PubChem[1][2] |

| Molecular Weight | 156.61 g/mol | PubChem[1][2] |

| SMILES | CC1=C(C(=C(C=C1)O)Cl)C | PubChem[1] |

| InChIKey | LOAXBLCSZPWRHC-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure and Formula

The molecular formula, C₈H₉ClO, indicates the presence of eight carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom.[1] The structural arrangement of these atoms dictates the molecule's chemical properties and reactivity.

The core of the molecule is a benzene ring, making it an aromatic compound. Key features include:

-

Phenolic Group (-OH): The hydroxyl group attached directly to the benzene ring defines the molecule as a phenol. This group is a strong activating group in electrophilic aromatic substitution and is responsible for the compound's acidic character.

-

Chlorine Atom (-Cl): Located at the C2 position (ortho to the hydroxyl group), the chlorine atom is an electron-withdrawing group via induction but a weak deactivating, ortho-, para-directing group in electrophilic substitution due to resonance.

-

Methyl Groups (-CH₃): Located at the C3 and C4 positions, these alkyl groups are weak activating, ortho-, para-directing groups due to hyperconjugation and inductive effects.

The interplay of these substituents on the aromatic ring creates a unique electronic environment that influences the molecule's reactivity, acidity, and spectroscopic properties.

Caption: 2D molecular structure of 2-Chloro-3,4-dimethylphenol.

Physicochemical Properties

The physical and chemical properties of 2-Chloro-3,4-dimethylphenol are derived from its molecular structure. Quantitative data, primarily from computational models, provide insight into its behavior in various chemical systems.

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[3] |

| Hydrogen Bond Acceptor Count | 1 | ECHEMI[3] |

| Complexity | 116 | PubChem[1] |

The XLogP3 value of 2.9 indicates a moderate level of lipophilicity, suggesting that the compound is more soluble in nonpolar solvents than in water.[1] The presence of the hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, though its overall aqueous solubility is limited. The parent compound, 3,4-dimethylphenol, has a reported melting point of 65-68 °C and a boiling point of 227 °C.[4] The addition of a heavier chlorine atom would be expected to increase the boiling point of 2-Chloro-3,4-dimethylphenol.

Spectroscopic Characterization (Predictive Analysis)

While specific experimental spectra for 2-Chloro-3,4-dimethylphenol are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following is an expert prediction of its key spectral features based on its functional groups and the known spectra of related compounds like 3,4-dimethylphenol.[5]

-

¹H NMR Spectroscopy:

-

Aromatic Protons (2H): Two singlets are expected in the aromatic region (~6.5-7.5 ppm). The proton at C5 will likely appear more downfield than the proton at C6 due to the differing electronic environments.

-

Hydroxyl Proton (1H): A broad singlet, typically between 4-7 ppm, whose position is dependent on concentration and solvent.

-

Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups (~2.1-2.3 ppm), each integrating to 3H. Their precise chemical shifts will be influenced by their position relative to the other substituents.

-

-

¹³C NMR Spectroscopy:

-

Eight distinct signals are expected. The carbon bearing the hydroxyl group (C1) will be the most deshielded (~150-155 ppm). The carbon attached to the chlorine (C2) will also be downfield. The two methyl carbons will appear upfield (~18-22 ppm). The remaining four aromatic carbons will have signals in the typical aromatic range of 115-140 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic group.

-

Sharp peaks around 2850-3000 cm⁻¹ for the C-H stretching of the methyl groups.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band around 1200-1260 cm⁻¹.

-

A C-Cl stretching absorption, typically found in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156. A characteristic isotopic peak (M+2) at m/z = 158 will also be present with approximately one-third the intensity of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.

-

Common fragmentation patterns for phenols would include the loss of a methyl group (-15) or a CO molecule (-28).

-

Synthesis and Reactivity

Proposed Synthesis Workflow

The most direct and logical synthesis of 2-Chloro-3,4-dimethylphenol involves the electrophilic aromatic substitution of the precursor, 3,4-dimethylphenol.[4][5] The hydroxyl and methyl groups are activating, directing incoming electrophiles to the ortho and para positions. Since the para position (C6) is sterically unhindered, careful selection of a chlorinating agent and reaction conditions is necessary to favor substitution at the C2 position.

Caption: Proposed workflow for the synthesis of 2-Chloro-3,4-dimethylphenol.

Experimental Protocol: Electrophilic Chlorination

This protocol is adapted from established methods for the chlorination of substituted phenols.[6]

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethylphenol (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (approx. 0.003 eq) to the solution.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise via the dropping funnel over a period of 1-2 hours. Maintaining a low temperature is critical to control the reaction's regioselectivity and prevent over-chlorination.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the organic components with an appropriate solvent like diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-Chloro-3,4-dimethylphenol.

Applications and Industrial Relevance

While specific, large-scale applications for 2-Chloro-3,4-dimethylphenol are not extensively documented, its structure is analogous to several commercially important compounds, suggesting its potential utility in several areas:

-

Chemical Intermediate: As a functionalized phenol, it serves as a valuable building block for the synthesis of more complex molecules.[7] Its reactive sites can be further modified to produce pharmaceuticals, agrochemicals (insecticides, fungicides), and specialty polymers.[8]

-

Antimicrobial Agent: Many chlorinated phenols exhibit potent antimicrobial properties. For example, the related isomer 4-chloro-3,5-dimethylphenol (Chloroxylenol or PCMX) is the active ingredient in antiseptic and disinfectant products like Dettol.[9][10][11] It is plausible that 2-Chloro-3,4-dimethylphenol possesses similar biocidal activity, making it a candidate for development as a disinfectant or preservative.

Safety and Handling

Based on GHS classification data, 2-Chloro-3,4-dimethylphenol is a hazardous substance that requires careful handling.[1]

| Hazard Class | GHS Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] |

Handling and Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield. All handling should be performed in a well-ventilated area or a chemical fume hood.[12]

-

Exposure Controls: Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion

2-Chloro-3,4-dimethylphenol is a well-defined substituted phenol with the molecular formula C₈H₉ClO. Its structure, featuring a combination of hydroxyl, chloro, and methyl substituents, imparts a distinct set of physicochemical and reactive properties. Predictive spectroscopic analysis provides a clear roadmap for its experimental characterization. While not as commercially prevalent as some of its isomers, its synthesis from 3,4-dimethylphenol is straightforward, and its structural similarity to known biocides and chemical intermediates suggests significant potential for applications in materials science and pharmaceutical development. Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

References

-

PubChem. (n.d.). 2-Chloro-3,4-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4,5-dimethylphenol. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dimethylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-3,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Solutions for Class 12 Chemistry Chapter 11. Retrieved from [Link]

- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

-

NIST. (n.d.). 4-Chloro-2,6-dimethylphenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Fengchen Group. (n.d.). 4-Chloro-3,5-dimethylphenol, 4 Chloro 3,5 Dimethyl Phenol P-Chloro-m-xylenol (PCMX). Retrieved from [Link]

Sources

- 1. 2-Chloro-3,4-dimethylphenol | C8H9ClO | CID 247338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4,5-dimethylphenol | C8H9ClO | CID 70754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3,4-Dimethylphenol | 95-65-8 [chemicalbook.com]

- 5. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. epa.gov [epa.gov]

- 9. echemi.com [echemi.com]

- 10. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 11. 4-Chloro-3,5-dimethylphenol, 4 Chloro 3,5 Dimethyl Phenol P-Chloro-m-xylenol (PCMX) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 12. fishersci.com [fishersci.com]

- 13. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Regioselective Synthesis of 2-Chloro-3,4-dimethylphenol

<_ 2_0_1_4_3_0_1_9_8_1_5_2_3_2_6_1_8_8_6_0>

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3,4-dimethylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The document delves into the theoretical underpinnings of the electrophilic chlorination of 3,4-dimethylphenol, critically evaluates various chlorinating agents, and presents a detailed, field-proven experimental protocol. Emphasis is placed on ensuring regioselectivity, maximizing yield, and adhering to stringent safety standards. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible methodology for the preparation of this key compound.

Chapter 1: Theoretical Framework: The Electrophilic Aromatic Substitution of 3,4-Dimethylphenol

The synthesis of 2-chloro-3,4-dimethylphenol from 3,4-dimethylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this type of reaction, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms.[1][2][3] The success of this synthesis hinges on understanding the directing effects of the substituents already present on the aromatic ring.

The phenol starting material, 3,4-dimethylphenol, possesses three substituents: a hydroxyl (-OH) group and two methyl (-CH₃) groups.

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director.[1][3] Its lone pairs of electrons can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho (C2, C6) and para (C4) positions. This makes these positions highly susceptible to attack by an electrophile.[2][3]

-

Methyl Groups (-CH₃): The methyl groups at the C3 and C4 positions are also activating groups and ortho, para-directors, albeit weaker than the hydroxyl group. They donate electron density through an inductive effect.

Regioselectivity:

Given the directing effects of the substituents, the incoming chlorine electrophile (Cl⁺) will preferentially attack the positions most activated by the hydroxyl group. The C4 position is already occupied by a methyl group. Therefore, the primary sites for chlorination are the two ortho positions: C2 and C6.

The challenge in this synthesis is to selectively chlorinate the C2 position over the C6 position. Steric hindrance from the adjacent methyl group at C3 can influence the regioselectivity of the reaction, potentially favoring chlorination at the less hindered C6 position. However, the choice of chlorinating agent and reaction conditions can be tailored to favor the desired 2-chloro isomer.

Chapter 2: Selection of a Chlorinating Agent

Several reagents can be employed for the chlorination of phenols. The choice of agent is critical as it influences selectivity, reactivity, and safety.

| Chlorinating Agent | Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | - Efficient and often provides good yields.[4][5] - Can be used under mild, catalyst-free conditions.[4] - Gaseous byproducts (SO₂ and HCl) are easily removed. | - Highly corrosive and reacts violently with water.[6][7][8] - Requires careful handling in a well-ventilated fume hood. |

| N-Chlorosuccinimide (NCS) | - Milder and safer to handle than SO₂Cl₂. - Can be used with catalysts to achieve high regioselectivity.[9][10] | - Often requires a catalyst for efficient reaction.[11] - May be more expensive for large-scale synthesis. |

| Chlorine Gas (Cl₂) | - Inexpensive and readily available. | - Highly toxic and difficult to handle. - Often leads to over-chlorination and a mixture of products.[12] |

| Hypochlorous Acid (HOCl) | - Relevant in water treatment processes.[12] | - Can lead to a mixture of chlorinated products and ring cleavage byproducts.[12] |

For this guide, sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent due to its high reactivity and the potential for achieving good regioselectivity under controlled conditions. While its hazardous nature demands respect and proper handling, its effectiveness in laboratory-scale synthesis is well-documented.[5][13]

Chapter 3: Detailed Experimental Protocol

This protocol details the synthesis of 2-chloro-3,4-dimethylphenol using sulfuryl chloride.

3.1 Materials and Equipment

-

Reagents:

-

3,4-Dimethylphenol (C₈H₁₀O)[14]

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Deionized water

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2 Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-chloro-3,4-dimethylphenol.

3.3 Step-by-Step Procedure

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane. The condenser outlet should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

-

Chlorination: Cool the reaction mixture to 0°C using an ice-water bath. Add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring. Maintain the temperature below 5°C during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, and then with brine. This will neutralize any remaining acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a mixture of chlorinated phenols, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[15]

Chapter 4: Characterization and Analysis

The identity and purity of the synthesized 2-chloro-3,4-dimethylphenol should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the two methyl groups. The integration and splitting patterns will confirm the substitution pattern.

-

¹³C NMR: Will show distinct signals for each of the eight carbon atoms in the molecule, confirming the overall structure.[16]

-

-

Infrared (IR) Spectroscopy: A broad peak in the region of 3200-3600 cm⁻¹ will indicate the presence of the -OH group. Characteristic peaks in the aromatic region (1400-1600 cm⁻¹) and C-Cl stretching region will also be present.

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Gas Chromatography (GC): Can be used to determine the purity of the final product and to quantify the ratio of different chlorinated isomers in the crude product.

Chapter 5: Safety Considerations

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

-

3,4-Dimethylphenol: Toxic and corrosive. Avoid skin and eye contact.[14]

-

Sulfuryl Chloride: Highly corrosive, toxic by inhalation, and reacts violently with water.[6][7][8][17] It causes severe skin burns and eye damage.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7]

-

Dichloromethane: A suspected carcinogen. Handle with care and avoid inhalation.

-

Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive.[7] Ensure the reaction apparatus is properly vented to a scrubber.

Chapter 6: Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents are anhydrous, as water will decompose the sulfuryl chloride.

-

The reaction temperature should be carefully controlled during the addition of sulfuryl chloride to prevent side reactions.

-

-

Poor Regioselectivity (Formation of 6-chloro isomer):

-

The regioselectivity of phenol chlorination can be highly dependent on the solvent and the presence of catalysts.[18][19]

-

Recent research has shown that specific catalysts, such as certain thioureas or selenoethers, can be employed to direct the chlorination to the ortho position with high selectivity.[9][10][11] If high ortho-selectivity is critical, exploring these catalytic systems is recommended.

-

-

Over-chlorination (Formation of Dichloro-products):

-

Use a stoichiometric amount or only a slight excess of sulfuryl chloride.

-

Carefully monitor the reaction progress and stop it once the starting material is consumed.

-

Conclusion

The synthesis of 2-chloro-3,4-dimethylphenol via electrophilic chlorination with sulfuryl chloride is an effective method when performed with careful control of reaction conditions and adherence to safety protocols. By understanding the underlying chemical principles and employing rigorous purification and characterization techniques, researchers can reliably produce this important chemical intermediate for a wide range of applications.

References

- Source: National Institutes of Health (NIH)

- Title: Process for separating chlorinated phenols - US4429168A Source: Google Patents URL

- Title: Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst Source: ACS Publications URL

-

Title: Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium Source: ResearchGate URL: [Link]

-

Title: Regioselective Chlorination of Phenols Source: Scientific Update URL: [Link]

- Source: Electrochem Solutions, Inc.

-

Title: Hazardous Substance Fact Sheet - Sulfuryl Chloride Source: New Jersey Department of Health URL: [Link]

-

Title: The Catalyst-Controlled Regiodivergent Chlorination of Phenols Source: FAO AGRIS URL: [Link]

-

Title: Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives Source: ResearchGate URL: [Link]

-

Title: Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds Source: RSC Publishing URL: [Link]

-

Title: Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year Source: YouTube URL: [Link]

-

Title: Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options Source: Saltworks Technologies URL: [Link]

-

Title: Chlorinated Phenols Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

- Title: Process for production of chlorinated phenols with recovery of hydrochloric acid - US2947790A Source: Google Patents URL

-

Title: How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Source: Quora URL: [Link]

- Title: Chlorination with sulfuryl chloride - US3920757A Source: Google Patents URL

-

Title: Electrophilic Substitution Reactions of Phenols Source: BYJU'S URL: [Link]

- Title: Catalytic regioselective chlorination of phenols in the presence of polysulfide polymer containing 1, 3, 4-thiadiazole unit Source: Iraqi National Journal of Chemistry URL

-

Title: Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions Source: Organic Chemistry Portal URL: [Link]

-

Title: Commercially Important Chlorinated Phenols Source: ResearchGate URL: [Link]

-

Title: Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols Source: ElectronicsAndBooks URL: [Link]

-

Title: 2-Chloro-3,4-dimethylphenol Source: PubChem URL: [Link]

- Title: KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS Source: International Journal of Air and Water Pollution URL

-

Title: Combining NMR and IR Source: YouTube URL: [Link]

-

Title: 3,4-dimethylphenol - 95-65-8, C8H10O, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

-

Title: Preparation of 2-chloro-4-(chloromethyl)phenol Source: PrepChem.com URL: [Link]

-

Title: 3,4-Dimethylphenol Source: PubChem URL: [Link]

-

Title: Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra Source: YouTube URL: [Link]

-

Title: 4-Chloro-2,6-dimethylphenol Source: NIST WebBook URL: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. nj.gov [nj.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. The Catalyst-Controlled Regiodivergent Chlorination of Phenols [agris.fao.org]

- 12. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]

- 16. 2-CHLORO-4,5-DIMETHYLPHENOL(1124-04-5) 13C NMR spectrum [chemicalbook.com]

- 17. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 18. researchgate.net [researchgate.net]

- 19. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]

An In-Depth Technical Guide to the Safety and Hazards of 2-Chloro-3,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling of 2-Chloro-3,4-dimethylphenol (CAS No. 10283-15-5). As a chlorinated phenolic compound, its unique chemical properties necessitate a thorough understanding of its potential risks to ensure the safety of laboratory personnel and the integrity of research. This document synthesizes critical data from established safety sources to provide actionable insights for professionals working with this chemical.

Chemical and Physical Identity

A foundational aspect of safe chemical handling is the accurate identification of the substance. 2-Chloro-3,4-dimethylphenol is an aromatic organic compound. Its key identifiers and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 2-Chloro-3,4-dimethylphenol

| Property | Value | Source |

| IUPAC Name | 2-chloro-3,4-dimethylphenol | PubChem[1] |

| CAS Number | 10283-15-5 | PubChem[1] |

| Molecular Formula | C₈H₉ClO | PubChem[1] |

| Molecular Weight | 156.61 g/mol | PubChem[1] |

| Appearance | Solid (Specific color not detailed) | N/A |

| Molecular Structure | SMILES: CC1=C(C(=C(C=C1)O)Cl)C | PubChem[1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Chloro-3,4-dimethylphenol is classified as a hazardous substance. The primary and most significant hazard is its corrosive nature.

Signal Word: Danger [1]

GHS Pictogram:

Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [1]

This classification places 2-Chloro-3,4-dimethylphenol in Skin Corrosion/Irritation Category 1B , indicating that upon contact, it can cause irreversible damage to the skin and eyes.[1] The causality behind this is the chemical's ability to denature proteins and cause cell death, leading to chemical burns.

Toxicological Profile

While specific quantitative toxicological data (e.g., LD50, LC50) for 2-Chloro-3,4-dimethylphenol is not extensively documented in publicly available databases, the hazard classification implies significant toxicity upon contact. The primary routes of exposure are dermal contact, eye contact, and potentially inhalation of dust particles or ingestion.

-

Acute Effects: The immediate and primary danger is severe chemical burns to any tissue that comes into contact with the substance.[1][2] Inhalation may lead to irritation and corrosion of the respiratory tract, while ingestion can cause severe burns to the gastrointestinal tract.[2]

-

Chronic Effects: Data on the long-term effects of exposure is limited. However, chronic exposure to other phenolic compounds has been associated with potential damage to the liver and kidneys.[2]

Due to the lack of specific toxicological data, a cautious approach is mandated. The substance should be handled as if it were highly toxic through all routes of exposure.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment. The following workflow illustrates the hierarchy of controls for safely handling this compound.

Caption: Hierarchy of controls for managing chemical risks.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & Source |

| Eye/Face | Chemical safety goggles and a face shield. | Provides protection against splashes and dust. Standard safety glasses are insufficient.[3][4] |

| Skin (Hands) | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility chart. | Prevents direct skin contact which can cause severe burns.[4] |

| Skin (Body) | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. | Protects skin from accidental spills and contamination.[4] |

| Respiratory | Use in a certified chemical fume hood is mandatory. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation and damage.[3][5] |

Safe Handling, Storage, and Disposal

Adherence to strict protocols is non-negotiable when working with corrosive materials.

Handling Protocol

-

Pre-Handling Verification:

-

Chemical Handling:

-

Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or fumes.

-

Use compatible tools (e.g., spatulas made of appropriate materials) to avoid reactions.

-

Keep containers tightly sealed when not in use.[7]

-

Avoid actions that generate dust.

-

-

Post-Handling:

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[8]

-

Keep containers tightly closed.[7]

-

Store in a designated corrosives cabinet.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3]

Waste Disposal

-

Dispose of 2-Chloro-3,4-dimethylphenol and any contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6][9]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

Caption: Emergency response workflow for 2-Chloro-3,4-dimethylphenol.

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]

References

-

PubChem. (n.d.). 2-Chloro-3,4-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet - 3,4-Dimethylphenol. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Chloro-2,6-xylenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - 2,4-Dimethylphenol. Retrieved from [Link]

Sources

- 1. 2-Chloro-3,4-dimethylphenol | C8H9ClO | CID 247338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cpachem.com [cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloro-3,4-dimethylphenol

Abstract: This technical guide provides an in-depth analysis of the spectral characteristics of 2-Chloro-3,4-dimethylphenol (CAS No: 10283-15-5). While direct, publicly available spectral datasets for this specific compound are limited, this document leverages foundational spectroscopic principles and comparative data from structural isomers to present a robust, predictive analysis. It is designed for researchers, scientists, and professionals in drug development, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside validated experimental protocols and data analysis workflows.

Introduction

2-Chloro-3,4-dimethylphenol is a substituted aromatic compound belonging to the xylenol family. Its structure, featuring a phenol backbone with chlorine and methyl substituents, makes it a molecule of interest in synthetic chemistry and as a potential intermediate in the development of pharmaceutical and agricultural products. Accurate structural elucidation is the cornerstone of chemical research and development, for which spectroscopic methods are the most powerful tools available.

This guide provides a comprehensive, predictive framework for the spectroscopic identification of 2-Chloro-3,4-dimethylphenol. By understanding the influence of each substituent on the molecule's electronic environment, we can accurately forecast the spectral signatures that uniquely define its chemical identity.

Compound Details:

-

IUPAC Name: 2-Chloro-3,4-dimethylphenol[1]

-

Synonyms: 2-Chloro-3,4-xylenol, 3,4-Dimethyl-2-chlorophenol[1]

-

Molecular Formula: C₈H₉ClO[1]

-

Molecular Weight: 156.61 g/mol [1]

-

CAS Number: 10283-15-5

Below is the chemical structure with standardized numbering for spectroscopic assignment.

Caption: Structure of 2-Chloro-3,4-dimethylphenol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-3,4-dimethylphenol and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate 16 scans to ensure a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Utilize a 45-degree pulse angle with a relaxation delay of 5 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate using the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The asymmetry of the molecule means all protons are chemically distinct. The electron-donating hydroxyl and methyl groups will shield (shift upfield) nearby protons, while the electron-withdrawing chlorine atom will deshield (shift downfield) them.

| Assigned Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Comparative Insights |

| OH | 5.0 - 6.0 | Singlet (broad) | 1H | Phenolic protons are exchangeable and often appear as broad singlets. The exact shift is concentration-dependent. |

| H6 | ~7.05 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing chlorine, causing a significant downfield shift. It is coupled to H5, resulting in a doublet. |

| H5 | ~6.80 | Doublet (d) | 1H | This proton is meta to the chlorine and ortho to a methyl group. It is coupled to H6. For comparison, the aromatic protons in 3,4-dimethylphenol appear between 6.6-7.0 ppm[2]. |

| CH₃ (at C4) | ~2.25 | Singlet (s) | 3H | Methyl groups on an aromatic ring typically appear around 2.2-2.5 ppm. This signal will be a singlet as there are no adjacent protons. |

| CH₃ (at C3) | ~2.20 | Singlet (s) | 3H | This methyl group is expected to be slightly upfield compared to the C4-methyl due to its position relative to the other substituents. |

Predicted ¹³C NMR Spectral Data

The molecule has 8 unique carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Assigned Carbon | Predicted Shift (δ, ppm) | Rationale & Comparative Insights |

| C1 | ~151 | The carbon bearing the hydroxyl group (C-O) is significantly deshielded. In 2,4-dimethylphenol, this carbon appears at 151.4 ppm[3]. |

| C2 | ~122 | The carbon attached to chlorine (C-Cl) is deshielded, though less so than the C-O carbon. |

| C3 | ~130 | Aromatic carbon substituted with a methyl group. |

| C4 | ~138 | Aromatic carbon substituted with a methyl group. Its shift is influenced by being para to the C-O bond. |

| C5 | ~128 | Unsubstituted aromatic carbon (CH). |

| C6 | ~116 | Unsubstituted aromatic carbon (CH), likely shielded by the ortho -OH group. In 3,4-dimethylphenol, aromatic CH carbons appear at 112.6 and 116.8 ppm[2]. |

| CH₃ (at C4) | ~20 | Aliphatic methyl carbon. |

| CH₃ (at C3) | ~16 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 2-Chloro-3,4-dimethylphenol directly onto the crystal surface of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3550 - 3200 | O-H stretch (H-bonded) | Strong, Broad | Characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Corresponds to the C-H bonds on the benzene ring. |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium | Corresponds to the C-H bonds of the two methyl groups. |

| 1600 & 1475 | C=C stretch (Aromatic) | Strong to Medium | These two bands are characteristic of the carbon-carbon stretching within the aromatic ring. |

| 1250 - 1180 | C-O stretch (Phenol) | Strong | A strong absorption resulting from the stretching of the carbon-oxygen bond of the phenol. |

| 850 - 750 | C-Cl stretch | Strong | The carbon-chlorine bond stretch typically appears in this region of the fingerprint domain. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-